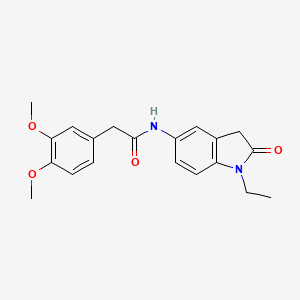
2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including methoxy groups, an indolinone moiety, and an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the indolinone core: This can be achieved through the cyclization of an appropriate precursor.
Introduction of the ethyl group: Alkylation reactions can be used to introduce the ethyl group at the desired position.
Attachment of the acetamide group: This step often involves the reaction of an amine with an acylating agent.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indolinone moiety.
Reduction: Reduction reactions can target the carbonyl group in the indolinone structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the acetamide linkage.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism by which 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes, altering their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids, affecting gene expression.
類似化合物との比較
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-3-yl)acetamide
Uniqueness
The unique structural features of 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide, such as the specific positioning of the methoxy groups and the ethyl group on the indolinone core, contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-22-16-7-6-15(11-14(16)12-20(22)24)21-19(23)10-13-5-8-17(25-2)18(9-13)26-3/h5-9,11H,4,10,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWINJUGCULYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
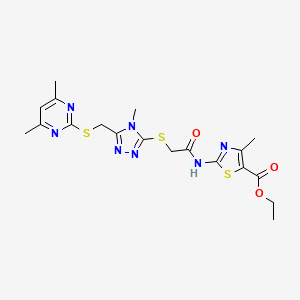
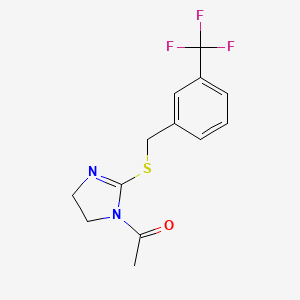

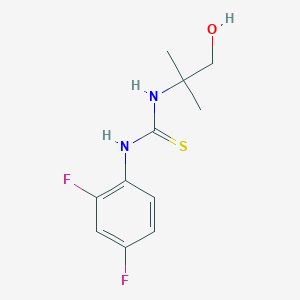
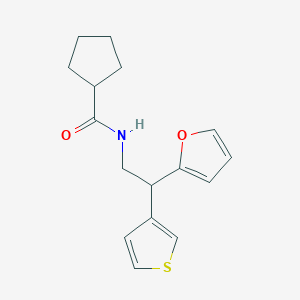
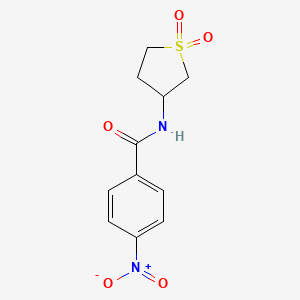
![2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2472456.png)
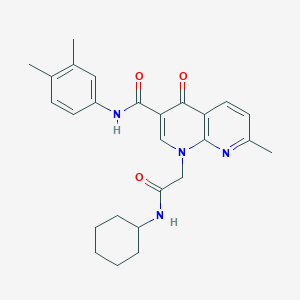
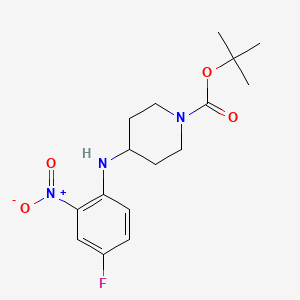
![7-(4-bromophenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2472463.png)
![6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B2472464.png)
![4-amino-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2472466.png)
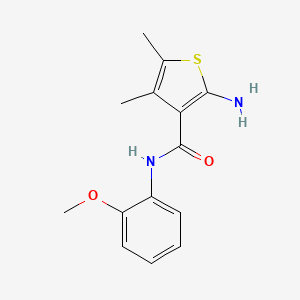
![(5S,7R)-N-(Cyanomethyl)-2-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2472469.png)
